4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Overview
Description
4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, also known as N-(4-(dimethylamino)sulfonylphenyl)isonicotinamide, is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃S. It is a derivative of pyridinecarboxamide and contains a sulfonyl group attached to a phenyl ring, which is further substituted with a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from pyridinecarboxylic acid. The general synthetic route involves:
Nitration: Pyridinecarboxylic acid is nitrated to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amine group.
Sulfonylation: The amine group is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Amination: Finally, the sulfonyl group is substituted with a dimethylamino group using appropriate amination reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be used in the development of new drugs targeting various diseases, such as cancer and inflammatory disorders.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
4-Pyridinecarboxylic acid: A closely related compound without the sulfonyl group.
N-(4-(methylamino)sulfonylphenyl)isonicotinamide: A similar compound with a methylamino group instead of a dimethylamino group.
Uniqueness: 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs
Biological Activity
4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is a compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 254.32 g/mol
Research indicates that this compound exerts its biological effects primarily through the inhibition of key enzymes involved in cellular processes. Notably, it has been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in gene regulation and cancer progression. The inhibition of DNMTs can lead to the reactivation of tumor suppressor genes that are silenced in cancer cells.
Antiproliferative Effects
Several studies have evaluated the antiproliferative activity of 4-Pyridinecarboxamide derivatives against various cancer cell lines. The compound has demonstrated significant cytotoxicity in micromolar concentrations.
Table 1: Antiproliferative Activity on Cancer Cell Lines
The above table summarizes the concentration required to inhibit cell growth by 50% (IC50) for different cancer cell lines.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. The structure-activity relationship studies suggest that modifications to the aromatic rings can enhance or reduce inhibitory potency.
Table 2: Enzyme Inhibition Potency
Case Studies
In a notable study involving human leukemia KG-1 cells, derivatives of the compound were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that certain modifications led to enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance in cancer therapy.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-5-3-12(4-6-13)16-14(18)11-7-9-15-10-8-11/h3-10H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYSWQOZJFLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360109 | |
Record name | 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-26-4 | |
Record name | 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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